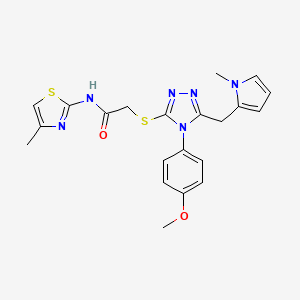

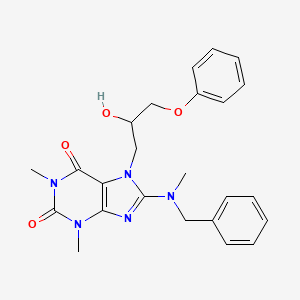

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in the development of new drugs and therapies. In

Applications De Recherche Scientifique

Cancer Therapeutics: Protein Kinase B (Akt) Inhibition

This compound has been identified as a potent inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival pathways. Akt signaling is often deregulated in cancer, making it a prime target for antitumor agents. The compound’s ability to selectively inhibit Akt can lead to the development of new cancer therapies, particularly for tumors where Akt is overexpressed or activated .

Targeted Kinase Inhibitors (TKIs)

As a potential multi-targeted kinase inhibitor, this compound shows promise in the development of TKIs. It exhibits significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are crucial in cancer cell signaling. Its potency is comparable to known TKIs like sunitinib, making it a candidate for further development as a TKI with enhanced efficacy .

Apoptosis Induction

Research indicates that derivatives of this compound can act as apoptosis inducers. By influencing cell cycle arrest and increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating Bcl-2 activity, these compounds can effectively trigger programmed cell death in cancer cells, offering a pathway to treat cancers resistant to other forms of therapy .

Molecular Docking Studies

Molecular docking studies have shown that this compound and its derivatives can bind to multiple kinase enzymes with similar interactions as observed with other TKIs. This suggests that the compound can be fine-tuned to improve its binding affinity and selectivity for the desired targets, which is vital for the design of more effective drugs .

Oral Bioavailability Enhancement

The structural modification of this compound has led to the discovery of derivatives with improved oral bioavailability. This is crucial for the development of orally administered medications, as it ensures that the drug can be effectively absorbed and utilized by the body .

Antitumor Activity in Vivo

Compounds related to N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide have demonstrated strong antitumor activity in vivo. They have been shown to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in animal models, which is a significant step towards their potential use in human cancer treatment .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been associated with anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives have been known to interact with their targets in a way that inhibits cell proliferation .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biological procedures, including cancer pathogenesis .

Result of Action

Pyrimidine derivatives have been associated with anticancer activity .

Propriétés

IUPAC Name |

N-phenyl-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(19-13-5-2-1-3-6-13)20-10-4-7-14(11-20)22-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFAAAUQLZZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B3015938.png)

![2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3015941.png)

![1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015943.png)

![2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide](/img/structure/B3015947.png)

![3-Chloro-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B3015949.png)

![N-isopropyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3015950.png)

![N-(4-ethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3015951.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)